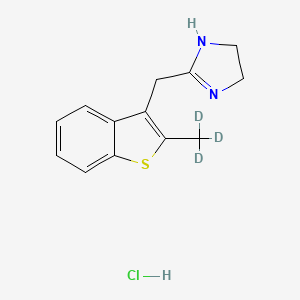
Metizoline-d3 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Metizoline-d3 (hydrochloride) is a deuterated form of metizoline, a compound primarily used in biochemical research. The molecular formula of Metizoline-d3 (hydrochloride) is C13H12D3ClN2S, and it has a molecular weight of 269.81 g/mol . This compound is often utilized in proteomics research due to its stable isotope labeling, which aids in the accurate quantification of proteins and peptides.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Metizoline-d3 (hydrochloride) involves the incorporation of deuterium atoms into the metizoline molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of a deuterated solvent such as deuterated chloroform or deuterated methanol, along with a deuterated base like deuterated sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the efficient incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of Metizoline-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, along with advanced reaction vessels and monitoring systems to ensure consistent product quality. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and isotopic enrichment.
化学反応の分析
Types of Reactions
Metizoline-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst, nucleophiles such as hydroxide or cyanide ions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives or substituted benzothiophenes.
科学的研究の応用
Metizoline-d3 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for the quantification of proteins and peptides.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new analytical methods and quality control processes for pharmaceuticals and other chemical products.
作用機序
The mechanism of action of Metizoline-d3 (hydrochloride) involves its interaction with specific molecular targets and pathways. As a deuterated compound, it exhibits similar chemical properties to its non-deuterated counterpart but with enhanced stability and reduced metabolic degradation. This makes it an ideal candidate for use in various biochemical assays and studies. The molecular targets and pathways involved depend on the specific application and context of the research.
類似化合物との比較
Metizoline-d3 (hydrochloride) can be compared with other similar compounds, such as:
Metizoline: The non-deuterated form of the compound, which has similar chemical properties but lacks the isotopic labeling.
Oxymetazoline: A related compound used as a nasal decongestant, which shares a similar chemical structure but different pharmacological properties.
Phenylephrine: Another nasal decongestant with a similar mechanism of action but different chemical structure.
The uniqueness of Metizoline-d3 (hydrochloride) lies in its stable isotope labeling, which provides enhanced accuracy and precision in quantitative analyses compared to its non-deuterated counterparts.
特性
分子式 |
C13H15ClN2S |
|---|---|
分子量 |
269.81 g/mol |
IUPAC名 |
2-[[2-(trideuteriomethyl)-1-benzothiophen-3-yl]methyl]-4,5-dihydro-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C13H14N2S.ClH/c1-9-11(8-13-14-6-7-15-13)10-4-2-3-5-12(10)16-9;/h2-5H,6-8H2,1H3,(H,14,15);1H/i1D3; |
InChIキー |
FPTJVMYMFXHIFO-NIIDSAIPSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=C(C2=CC=CC=C2S1)CC3=NCCN3.Cl |
正規SMILES |
CC1=C(C2=CC=CC=C2S1)CC3=NCCN3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


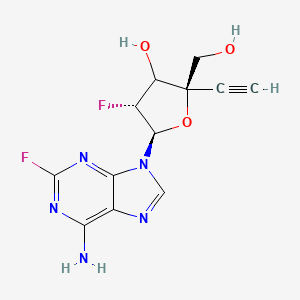
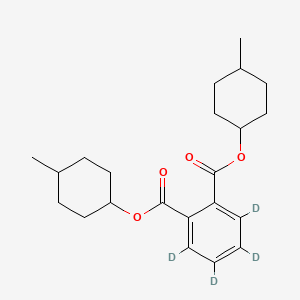
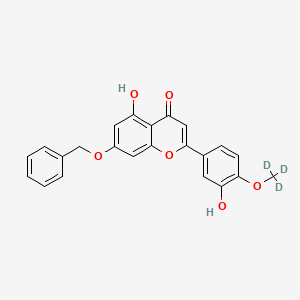
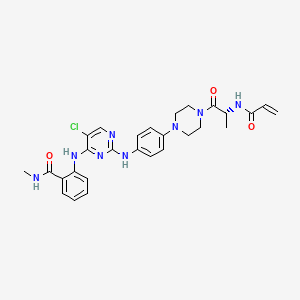
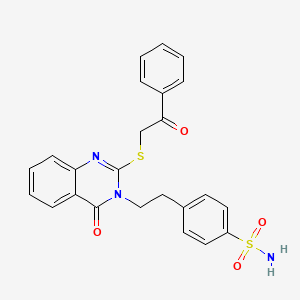
![[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate](/img/structure/B12413854.png)
![3-((2-Morpholinoethyl)amino)-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B12413859.png)
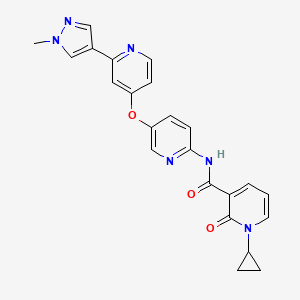
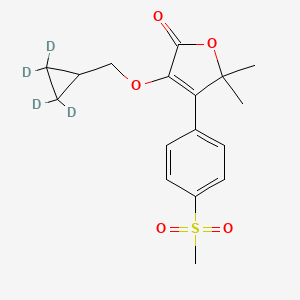
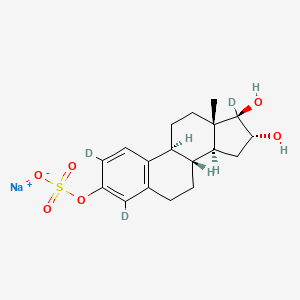

![(2R)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-cyclopropyl-1-(4-fluorophenyl)sulfonyl-1',1'-dioxospiro[2H-indole-3,4'-thiane]-5-carboxamide](/img/structure/B12413886.png)


